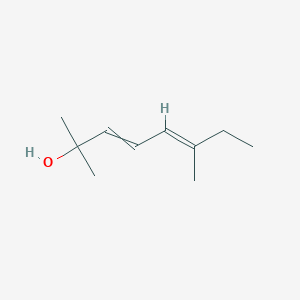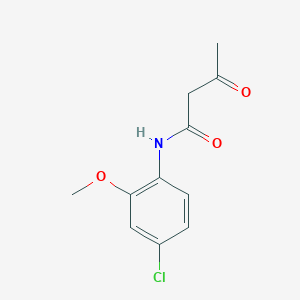
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.
Chemical Reactions Analysis
The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.
Aplicaciones Científicas De Investigación
Nutraceutical and Food Additive Roles
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is structurally related to chlorogenic acid, a compound known for its health-promoting properties, primarily in the treatment of metabolic syndrome. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's also used as a food additive due to its antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant properties, especially against lipid oxidation, make it a suitable candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Impact and Toxicity
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is structurally related to Methoxychlor, an environmental estrogen with proestrogenic activity. Its metabolites have been shown to cause adverse effects on fertility, early pregnancy, and in utero development in females, as well as altered social behavior following prenatal exposure. The reproductive toxicity of Methoxychlor is evident, but its significance to human health is still under research (Cummings, 1997).
Pharmacological Properties
Metoclopramide, structurally related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, is used in various gastrointestinal disorders. It affects the motility of the gastro-intestinal tract, including improving the resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying. Its effects are blocked by atropine and can be reproduced in vitro on animal and human smooth muscle. Metoclopramide also influences the absorption of other drugs and has behavioral properties suggesting it is a central dopaminergic antagonist (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Reproductive Toxicity
Benzophenone-3, structurally related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, is a commonly used ultraviolet filter and a food additive. Its exposure has been linked to reproductive toxicity, including alterations in birth weights, gestational ages, and disruptions in steroidogenic genes. The exact mechanisms remain unclear, but the associations may be attributed to the endocrine-disrupting effects of BP-3 (Ghazipura, McGowan, Arslan, & Tanzib Hossain, 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide are currently unknown .
Result of Action
The molecular and cellular effects of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide’s action are currently unknown . Understanding these effects requires further experimental studies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYYSQQVMVIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

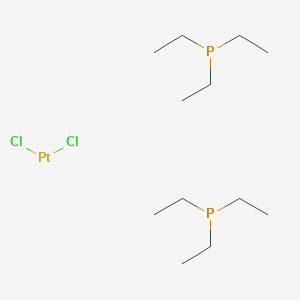
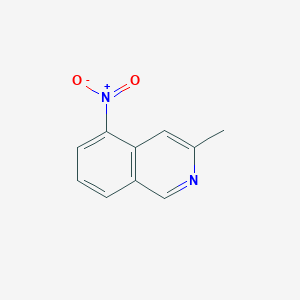
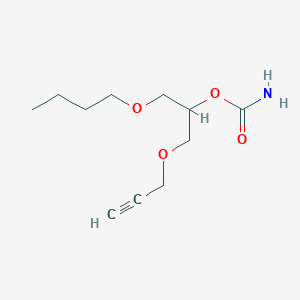

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
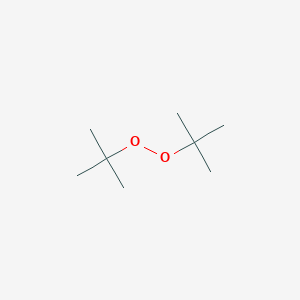
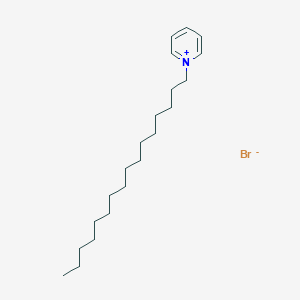
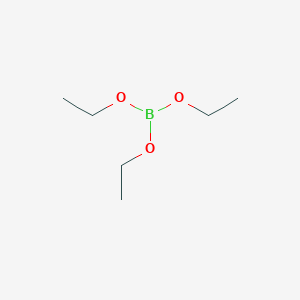


![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)


